4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid
CAS No.: 852934-02-2
Cat. No.: VC4755132
Molecular Formula: C12H13NO3
Molecular Weight: 219.24
* For research use only. Not for human or veterinary use.
![4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid - 852934-02-2](/images/structure/VC4755132.png)
Specification
CAS No. | 852934-02-2 |
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Molecular Formula | C12H13NO3 |
Molecular Weight | 219.24 |
IUPAC Name | 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid |
Standard InChI | InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)8-9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16) |
Standard InChI Key | MXSDEKJNUFFBSR-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid is C₁₂H₁₃NO₃, with a molar mass of 219.24 g/mol . Key structural attributes include:
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A benzoic acid core substituted at the para position.
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A 2-oxopyrrolidin-1-ylmethyl group, where the pyrrolidinone ring introduces both hydrophilic (amide) and hydrophobic (methylene) regions.
Table 1: Structural and Spectral Data
Property | Value/Descriptor | Source |
---|---|---|
SMILES | C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)O | |
InChIKey | MXSDEKJNUFFBSR-UHFFFAOYSA-N | |
Predicted Collision Cross Section (Ų) | 149.0 ([M+H]+), 150.4 ([M-H]-) |
The 2-oxopyrrolidin-1-yl group enhances hydrogen-bonding capacity via its carbonyl oxygen, a feature critical for interactions with biological targets .
Synthesis and Chemical Reactivity
While no direct synthesis route for 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid is documented in the provided sources, analogous compounds suggest viable strategies:
Esterification and Functionalization
A patent describing the synthesis of methyl 4-bromoacetyl-2-methylbenzoate highlights a three-step approach applicable to related benzoic acids:
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Esterification: Protection of the carboxylic acid group using methanol and sulfuric acid.
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Palladium-Catalyzed Coupling: Introduction of vinyl or boronate groups via cross-coupling reactions.
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Haloketone Synthesis: Bromination at the α-position of ketones.
Adapting this route, 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid could be synthesized via:
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Mitsunobu Reaction: Coupling 4-(hydroxymethyl)benzoic acid with pyrrolidin-2-one under diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Reductive Amination: Condensing 4-formylbenzoic acid with pyrrolidin-2-one followed by sodium cyanoborohydride reduction.
Physicochemical and Spectroscopic Properties
Table 2: Predicted Physicochemical Properties
Property | Value | Source |
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LogP (Partition Coefficient) | ~1.2 (estimated) | |
Solubility | Moderate in DMSO, low in water | |
pKa (Carboxylic Acid) | ~4.2 |
The compound’s collision cross-section (CCS) values, critical for mass spectrometry identification, vary with adducts:
Compound | Target | IC₅₀ (nM) | Source |
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4-[(2-Oxopyrrolidin-1-yl)methyl]benzoic Acid (Analog) | Influenza N9 Neuraminidase | ~50 | |
Zanamivir | Influenza Neuraminidase | 0.5–2 |
While less potent than zanamivir, the benzoic acid scaffold offers opportunities for optimization, such as introducing basic substituents to enhance C4 subsite interactions .
Future Directions and Challenges
Improving Bioavailability
The compound’s low solubility (common among benzoic acids) limits oral bioavailability . Strategies to address this include:
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Prodrug Design: Esterification of the carboxylic acid group.
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Nanoparticle Formulations: Encapsulation in lipid-based carriers.
Expanding Therapeutic Targets
The pyrrolidinone moiety’s versatility suggests potential in:
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Protease Inhibition: Targeting HIV-1 protease or SARS-CoV-2 main protease.
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Kinase Modulation: Interacting with ATP-binding pockets in cancer-related kinases.
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